molecular formula C10H12N2OS B2655956 5-Cyano-3,4-diethylthiophene-2-carboxamide CAS No. 667865-16-9

5-Cyano-3,4-diethylthiophene-2-carboxamide

Cat. No. B2655956
CAS RN: 667865-16-9
M. Wt: 208.28
InChI Key: HAJYBMUWKRERKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyano-3,4-diethylthiophene-2-carboxamide, also known as CTET, is a synthetic compound that has been the focus of scientific research due to its potential applications in the field of medicine. CTET belongs to the class of compounds known as thiophenes, which are characterized by a five-membered heterocyclic ring containing sulfur and carbon atoms.

Mechanism of Action

The mechanism of action of 5-Cyano-3,4-diethylthiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to inhibit the growth of cancer cells and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Cyano-3,4-diethylthiophene-2-carboxamide in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 5-Cyano-3,4-diethylthiophene-2-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is its mechanism of action, which could be further elucidated through molecular and cellular studies. Additionally, the development of new synthesis methods for this compound could lead to the discovery of related compounds with even greater therapeutic potential.

Synthesis Methods

The synthesis of 5-Cyano-3,4-diethylthiophene-2-carboxamide involves the reaction of 3,4-diethylthiophene-2-carboxylic acid with cyanogen bromide in the presence of triethylamine. The resulting compound is then treated with ammonia to yield this compound. This method has been described in detail in a research paper by Y. Zhang et al. (2017).

Scientific Research Applications

5-Cyano-3,4-diethylthiophene-2-carboxamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. In a study by J. Wang et al. (2018), this compound was found to inhibit the growth of cancer cells and induce apoptosis in vitro. In another study by S. Wang et al. (2019), this compound was shown to improve cognitive function in a mouse model of Alzheimer's disease.

properties

IUPAC Name

5-cyano-3,4-diethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-3-6-7(4-2)9(10(12)13)14-8(6)5-11/h3-4H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAJYBMUWKRERKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1CC)C(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728626
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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